Cas no 1803979-77-2 (5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine)

5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis. The presence of both amino and trifluoromethoxy substituents enhances its utility in pharmaceutical and agrochemical applications, where such functional groups are often sought for their bioactivity and metabolic stability. The bromomethyl moiety allows for further functionalization through nucleophilic substitution or cross-coupling reactions. This compound’s structural features, including the electron-withdrawing trifluoromethoxy group, contribute to its potential in designing novel heterocyclic compounds with tailored properties. Its precise reactivity profile makes it valuable for research and development in medicinal chemistry and material science.
5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine structure
1803979-77-2 structure
Product Name:5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine
CAS No:1803979-77-2
MF:C8H8BrF3N2O
MW:285.061131477356
CID:4933288
Update Time:2025-10-30

5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H8BrF3N2O/c1-4-5(2-9)7(6(13)3-14-4)15-8(10,11)12/h3H,2,13H2,1H3
    • InChI Key: NTLKLYHWVQHEBI-UHFFFAOYSA-N
    • SMILES: BrCC1C(C)=NC=C(C=1OC(F)(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48.1

5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A020005801-500mg
5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine
1803979-77-2 97%
500mg
$1,009.40 2022-04-02
Alichem
A020005801-1g
5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine
1803979-77-2 97%
1g
$1,831.20 2022-04-02

Additional information on 5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine

Comprehensive Overview of 5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1803979-77-2)

5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1803979-77-2) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound combines a pyridine core with functional groups such as bromomethyl, trifluoromethoxy, and amino, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for trifluoromethylated compounds and heterocyclic scaffolds in modern medicinal chemistry.

The compound's CAS number 1803979-77-2 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory filings. Its molecular structure, featuring a bromomethyl group, offers reactivity for further functionalization, while the trifluoromethoxy moiety enhances lipophilicity and metabolic stability—a critical factor in the design of CNS-targeting drugs and agrochemicals. Recent trends in AI-driven drug design and high-throughput screening have further amplified interest in such building blocks, as they align with the need for fragment-based drug discovery (FBDD) and click chemistry applications.

From a synthetic perspective, 5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine is often explored for its role in constructing multi-functionalized pyridines, which are pivotal in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The amino group provides a handle for amide bond formation or reductive amination, whereas the bromomethyl substituent enables nucleophilic substitutions—key reactions in bioconjugation and proteolysis-targeting chimera (PROTAC) technologies. These attributes make it a valuable asset in precision medicine and targeted therapy research.

Environmental and regulatory considerations also play a role in the compound's usage. With increasing focus on green chemistry and sustainable synthesis, researchers are optimizing protocols to minimize waste during its production. The trifluoromethoxy group, while beneficial for bioactivity, requires careful handling due to its persistence in the environment, aligning with global initiatives like the UN Sustainable Development Goals (SDGs). This dual emphasis on efficacy and sustainability positions CAS 1803979-77-2 as a compound of interest for future-proof chemical innovation.

In summary, 5-Amino-3-(bromomethyl)-2-methyl-4-(trifluoromethoxy)pyridine represents a convergence of structural diversity, reactivity, and applicability in cutting-edge research. Its integration into drug development pipelines and material science underscores its importance as a high-value intermediate. As the scientific community continues to explore next-generation therapeutics and smart materials, compounds like this will remain at the forefront of innovation.

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